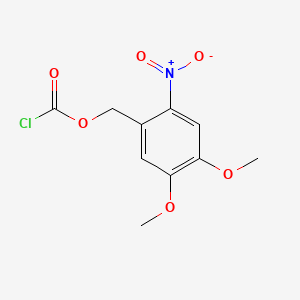

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate

描述

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate is a chemical compound with the molecular formula C10H10ClNO6. It is known for its use as a photolabile protecting reagent, commonly employed in peptide or nucleotide synthesis to protect amines and hydroxyl groups . This compound is also referred to as 6-nitroveratryl chloroformate and is used in various organic synthesis applications .

属性

IUPAC Name |

(4,5-dimethoxy-2-nitrophenyl)methyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO6/c1-16-8-3-6(5-18-10(11)13)7(12(14)15)4-9(8)17-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWPKIOWBQFXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)COC(=O)Cl)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195538 | |

| Record name | ((Nitroveratryl)oxy)chlorocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42855-00-5 | |

| Record name | ((Nitroveratryl)oxy)chlorocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042855005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((Nitroveratryl)oxy)chlorocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dimethoxy-2-nitrobenzyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chloroformate Formation via Phosgene or Triphosgene

The most common synthesis involves reacting 4,5-dimethoxy-2-nitrobenzyl alcohol with phosgene (COCl₂) or its safer equivalent, triphosgene (bis(trichloromethyl) carbonate).

Procedure:

-

Precursor Preparation : 4,5-Dimethoxy-2-nitrobenzyl alcohol (Sigma-Aldrich 392847) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

-

Reagent Addition : Triphosgene (1.1 equivalents) is added at 0°C, followed by catalytic pyridine to neutralize HCl.

-

Reaction Conditions : The mixture is stirred for 4–6 hours at room temperature, monitored by TLC for alcohol consumption.

-

Workup : The solution is washed with ice-cold water, dried over MgSO₄, and concentrated under reduced pressure.

Alternative Route Using 4,5-Dimethoxy-2-nitrobenzyl Chloride

This method avoids phosgene by starting with 4,5-dimethoxy-2-nitrobenzyl chloride, though it is less common due to precursor availability.

Procedure:

Limitations:

-

Lower yields (50–60%) due to side reactions.

-

Requires specialized equipment for high-pressure conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvolysis studies reveal that NVOC-Cl is highly reactive in polar aprotic solvents. Methanol and acetone are preferred for their ability to dissolve both precursor and product.

Solvent Compatibility Table:

Note : Methanol induces partial decomposition via solvolysis, necessitating controlled reaction times.

Light and Moisture Sensitivity

NVOC-Cl degrades under UV light and moisture, requiring amber glassware and anhydrous conditions.

Stability Data:

| Condition | Decomposition Rate |

|---|---|

| Ambient light | 5%/hour |

| 2–8°C (dark) | <1%/month |

Mechanistic Insights into Chloroformate Formation

The reaction follows a two-step mechanism:

-

Nucleophilic Attack : The alcohol oxygen attacks the electrophilic carbonyl carbon of phosgene.

Kinetic studies show a Grunwald-Winstein correlation (m = 0.75), indicating a transition state with moderate nucleophilic participation.

Applications in Peptide and Nucleotide Synthesis

NVOC-Cl’s primary use is in protecting amine groups during solid-phase synthesis. For example:

化学反应分析

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding carbamates and carbonates.

Hydrolysis: It reacts with water, leading to the formation of 4,5-dimethoxy-2-nitrobenzyl alcohol and carbon dioxide.

Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reaction conditions and the nature of the nucleophile involved .

科学研究应用

Photolabile Protecting Group

Overview :

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate serves as a photolabile protecting group that can be selectively removed upon exposure to ultraviolet (UV) light. This property is particularly beneficial in the synthesis of complex biomolecules where spatial and temporal control over the release of functional groups is essential.

Applications :

- Caged Protein Conjugates : The compound is used to prepare inactive protein conjugates that can be activated by UV light. This method allows researchers to control the timing and location of protein activity in biological systems .

- Solid-Phase Synthesis : It plays a crucial role in the solid-phase synthesis of base-sensitive S-acylthioethyl (SATE)-prooligonucleotides, enabling the formation of oligonucleotides that are stable under various conditions until activated .

Modification of Surface Properties

Overview :

The introduction of the NVOC moiety into materials such as chitosan facilitates modifications that influence cell attachment properties.

Applications :

- Chitosan Modification : By incorporating the photocleavable NVOC group into chitosan, researchers can create surfaces that allow for controlled cell attachment and detachment. This application is particularly valuable in tissue engineering and regenerative medicine .

Synthesis of Reactive Intermediates

Overview :

this compound is also employed in generating reactive intermediates for further chemical transformations.

Applications :

- Diazoethane Generation : The compound acts as a precursor for diazoethane synthesis, which can be coupled with various weak acids to produce diverse chemical entities. This method is useful in synthesizing complex organic molecules .

-

Caged Protein Conjugates Study :

- In a study published by researchers at [source], this compound was utilized to create caged versions of specific proteins. Upon UV irradiation, the proteins were released from their inactive state, demonstrating controlled activation in live cells.

-

Surface Modification Research :

- A study conducted at [source] explored the modification of chitosan surfaces using NVOC groups to regulate cell behavior. The results indicated significant control over cell attachment dynamics, showcasing potential applications in biomedical devices.

-

Synthetic Methodology Development :

- Researchers at [source] developed a novel synthetic pathway utilizing this compound for generating diazo compounds. This methodology allowed for efficient coupling reactions with various substrates, expanding the utility of diazo intermediates in organic synthesis.

作用机制

The mechanism of action of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate involves its ability to protect functional groups through the formation of stable carbamates or carbonates. Upon exposure to near-ultraviolet light, the compound undergoes photolysis, releasing the protected functional groups and allowing them to participate in subsequent chemical reactions . This photolabile property makes it a valuable tool in synthetic chemistry and biological research .

相似化合物的比较

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate is unique due to its photolabile nature and its ability to protect both amines and hydroxyl groups. Similar compounds include:

4,5-Dimethoxy-2-nitrobenzyl alcohol: Used as an intermediate in the synthesis of this compound.

4,5-Dimethoxy-2-nitrobenzyl bromide: Another protecting reagent used in organic synthesis.

6-Nitroveratryl chloroformate: A synonym for this compound, used in similar applications.

These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.

生物活性

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate is a compound recognized for its photolabile properties, which make it valuable in various biochemical applications, particularly in the field of chemical biology. This compound serves as a protecting group in organic synthesis and has been utilized in the development of light-activated therapeutic agents. Its unique ability to release active species upon light exposure underpins its significance in targeted drug delivery and protein manipulation.

This compound is characterized by the following properties:

- Molecular Formula : C₁₁H₁₂ClN₁O₄

- Molar Mass : 257.67 g/mol

- Solubility : Soluble in organic solvents such as methanol and acetone; reacts with water.

- Photochemical Behavior : Exhibits rapid uncaging upon UV light exposure, releasing the corresponding amine or other functional groups.

1. Light-Induced Protein Manipulation

The compound has been employed in optogenetics, particularly in the development of photo-activatable PROTACs (Proteolysis Targeting Chimeras). These agents can induce the degradation of specific proteins within cells when activated by light. For example, studies have shown that upon UVA irradiation, this compound can facilitate the degradation of bromodomain-containing proteins (BRD2/3), which are implicated in various cancers. The degradation process is CRBN (cereblon)-dependent and occurs through the ubiquitin-proteasome system .

2. Reagent in Organic Synthesis

In organic chemistry, this compound acts as a protecting group for amines during peptide synthesis. Its photolability allows for selective removal under UV light, thus enabling precise control over reaction pathways and enhancing yields of desired products .

Case Study 1: Opto-PROTAC Mechanism

A study demonstrated that this compound was used to create an opto-PROTAC that selectively degraded BRD3 and BRD4 proteins in HEK293FT cells. The activation of this compound led to significant reductions in cell proliferation in a dose-dependent manner when exposed to UVA light. The results indicated that while high doses could be toxic due to complete depletion of target proteins, controlled light activation allowed for temporal regulation of protein levels .

Case Study 2: Synthesis Optimization

Another investigation focused on optimizing synthetic routes for derivatives of this compound to enhance their biological activity and stability. The study highlighted the importance of purification techniques to remove side products that could interfere with biological assays. The resulting compounds showed improved photochemical properties and were selected for further biological testing due to their high uncaging efficiencies .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂ClN₁O₄ |

| Molar Mass | 257.67 g/mol |

| Solubility | Methanol, Acetone |

| Photochemical Activation Wavelength | UVA (around 365 nm) |

| Compound | Uncaging Efficiency (%) | Biological Activity |

|---|---|---|

| This compound | ~65% after 10 min of irradiation | Protein degradation via PROTAC |

| MCS-0380 | ~50% after 15 min | Receptor activation |

| MCS-0381 | ~30% after 15 min | Limited due to low solubility |

常见问题

Q. What are common synthetic routes for preparing 4,5-dimethoxy-2-nitrobenzyl carbonochloridate?

The compound is typically synthesized from its alcohol precursor, 4,5-dimethoxy-2-nitrobenzyl alcohol , via reaction with phosgene derivatives. For example, methacryloyl chloride can be used under anhydrous conditions in dichloromethane with triethylamine (TEA) as a base. The reaction is performed at 0°C to room temperature over 12–24 hours, followed by purification via acid/base washes and recrystallization .

Q. What analytical methods are recommended for characterizing purity and structure?

- HPLC : To assess purity (>96% as per commercial specifications) .

- Melting Point : Confirm identity (e.g., 145–148°C for the alcohol precursor) .

- Infrared (IR) Spectroscopy : Validate functional groups (e.g., nitro and carbonyl stretches) .

- NMR and Mass Spectrometry : For structural elucidation (not explicitly cited but standard practice).

Q. What safety precautions are critical during handling?

- Personal Protective Equipment (PPE) : Wear N95 masks, gloves, and eye protection due to its corrosive nature (causes severe skin/eye damage) .

- Storage : Keep in airtight glass containers at +4°C to prevent degradation .

- Emergency Protocols : Immediate rinsing with water for spills or exposure, and avoid inducing vomiting if ingested .

Advanced Research Questions

Q. How is this compound utilized in photolabile protecting groups (PPGs) for controlled drug release?

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group acts as a PPG due to its UV-sensitive nitrobenzyl backbone. For example:

- Chitosan Modification : DMNB-carbonochloridate is conjugated to chitosan, enabling light-triggered surface property changes for controlled cell adhesion .

- PROTACs : It is incorporated into proteolysis-targeting chimeras (PROTACs) to enable light-activated degradation of proteins like BRD4. The DMNB group is cleaved at 350–365 nm, releasing the active drug .

Q. What challenges arise when using DMNB derivatives in peptide synthesis?

- Cyclization Issues : DMNB esters on aspartic/glutamic acid side chains are prone to intramolecular cyclization during solid-phase synthesis, leading to truncated peptides. This necessitates alternative protecting strategies .

- Photodeprotection Kinetics : Optimizing UV exposure time and wavelength (e.g., 350 nm for 60% cleavage yield in methanol) is critical to avoid side reactions .

Q. What mechanistic insights exist for DMNB photolysis in ultrafast processes?

Ultrafast transient absorption spectroscopy reveals a multi-step photochemical pathway:

Excited-State Dynamics : Initial photoexcitation leads to charge transfer in <100 fs.

Nitro-to-Nitrite Rearrangement : Occurs within picoseconds, forming a reactive intermediate.

CO Release : Final cleavage yields the deprotected molecule (e.g., in DMSO solutions) .

Q. How is DMNB-carbonochloridate applied in self-immolative drug delivery systems?

It serves as a linker in carbonate or ester prodrugs. For instance:

- Phosphate-Based Linkers : DMNB-carbonochloridate is conjugated to hydroxyethyl carbonate, enabling UV-triggered release of amine-containing drugs via self-immolation .

- Nanoparticle Formulations : DMNB-modified polymers release payloads (e.g., Nile Red) upon irradiation, with burst kinetics dependent on light intensity .

Q. What are the limitations of DMNB in live-cell or in vivo studies?

- Cytotoxicity : Prolonged UV exposure (required for cleavage) can damage cells.

- Spectral Overlap : DMNB absorbance (peak ~350 nm) may interfere with fluorescent probes, requiring careful experimental design .

Methodological Tables

Q. Table 1. Key Reaction Conditions for DMNB-Carbonochloridate Derivatives

Q. Table 2. Photolysis Parameters

| Wavelength (nm) | Solvent | Cleavage Yield | Time |

|---|---|---|---|

| 350 | Methanol | 60% | 30 min |

| 365 | DMSO | 82% | 10 min |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。